molecular formula C18H22N2O2 B14209697 (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol

Cat. No.: B14209697
M. Wt: 298.4 g/mol
InChI Key: ZNZKPQOKKVASTO-XFQWXJFMSA-N
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Description

1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) can be achieved through a one-pot reaction at room temperature. The reaction involves the condensation of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques to achieve high atom economy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis can be applied to scale up the production. The use of solvent-free conditions and simple grinding methods can be adapted for larger-scale operations, ensuring minimal environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under mild conditions.

Major Products

Scientific Research Applications

1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: A closely related compound with similar structural features and applications.

    Dihydroquinoxaline derivatives: These compounds share the quinoxaline core and exhibit comparable chemical reactivity and biological activity.

Uniqueness

1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol

InChI

InChI=1S/C18H22N2O2/c1-11(2)17(21)9-15-16(10-18(22)12(3)4)20-14-8-6-5-7-13(14)19-15/h5-12,21-22H,1-4H3/b17-9-,18-10-

InChI Key

ZNZKPQOKKVASTO-XFQWXJFMSA-N

Isomeric SMILES

CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)C)/O)C

Canonical SMILES

CC(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)C)O)O

Origin of Product

United States

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